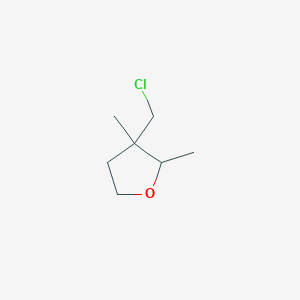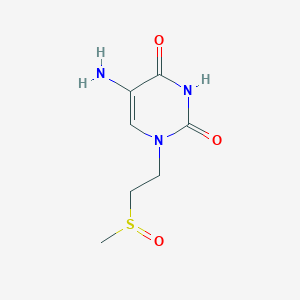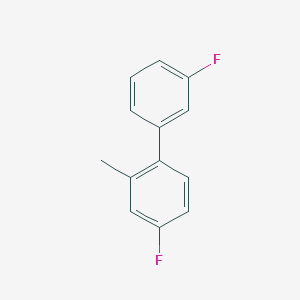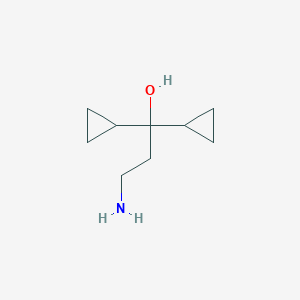
3-Amino-1,1-dicyclopropylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1-dicyclopropylpropan-1-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-1-ol backbone, with two cyclopropyl groups attached to the central carbon atom
Métodos De Preparación
The synthesis of 3-Amino-1,1-dicyclopropylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst to introduce the amino group. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
3-Amino-1,1-dicyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1,1-dicyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Amino-1,1-dicyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopropyl groups provide steric hindrance that can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
3-Amino-1,1-dicyclopropylpropan-1-ol can be compared with similar compounds such as 3-Amino-1-propanol and 3-Amino-1-adamantanol. While these compounds share some structural similarities, this compound is unique due to the presence of cyclopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-amino-1,1-dicyclopropylpropan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-6-5-9(11,7-1-2-7)8-3-4-8/h7-8,11H,1-6,10H2 |
Clave InChI |
FYSUNOVAEZVDRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CCN)(C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


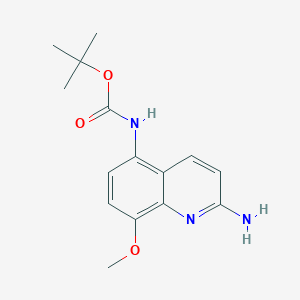
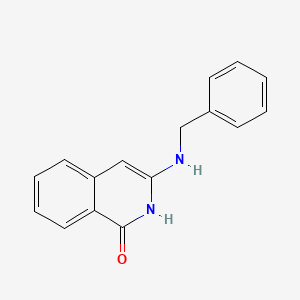
![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
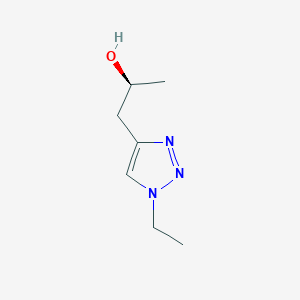

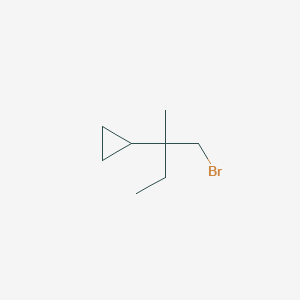
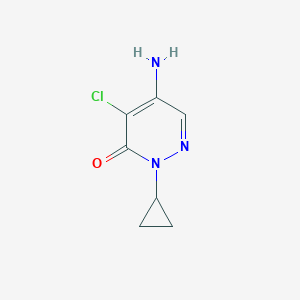
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
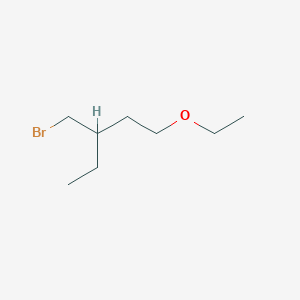

![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
